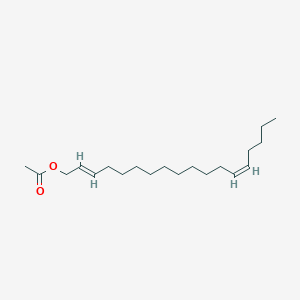

(2E,13Z)-Octadecadienyl Acetate

Descripción general

Descripción

(2E,13Z)-Octadecadienyl Acetate is a carboxylic ester with the molecular formula C20H36O2. This compound is known for its role as an insect sex pheromone, particularly in attracting clearwing moths and raspberry crown borers . It is a significant compound in the field of chemical ecology and pest management.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2E,13Z)-Octadecadienyl Acetate can be achieved through a convergent synthesis approach. One method involves the cross-coupling of 8-iodooct-2E-en-I-ol THP ether with dec-5Z-enyl bromide, catalyzed by CuBr . This method ensures the formation of the desired double bonds in the correct configuration.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including the use of protective groups and selective coupling reactions to ensure the correct stereochemistry of the double bonds.

Análisis De Reacciones Químicas

Types of Reactions

(2E,13Z)-Octadecadienyl Acetate undergoes various chemical reactions, including:

Oxidation: This reaction can convert the acetate group to a carboxylic acid.

Reduction: The double bonds can be reduced to single bonds under hydrogenation conditions.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for hydrogenation.

Substitution: Nucleophiles such as hydroxide ions (OH-) can be used to substitute the acetate group.

Major Products Formed

Oxidation: Octadeca-2,13-dienoic acid.

Reduction: Octadecan-2,13-dienyl acetate.

Substitution: Various substituted esters depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Insect Pheromone

One of the most notable applications of (2E,13Z)-Octadecadienyl Acetate is its role as an insect sex pheromone. It is particularly effective in attracting male moths of various species within the family Tortricidae and other lepidopteran pests. Research indicates that:

- Behavioral Attraction : This compound elicits strong attraction responses in male moths during mating seasons. The specific configuration of its double bonds is crucial for its biological activity .

- Field Studies : In field tests, this compound has been shown to be effective in trapping male moths, making it valuable for pest management strategies .

Pest Management

This compound is utilized in the formulation of pheromone traps designed for agricultural pest control. Its low toxicity profile makes it suitable for use in environments where human exposure must be minimized:

- Pheromone Dispensers : Products like ISONET-Z incorporate this compound to control lepidopteran pests effectively without leaving harmful residues on crops .

- Regulatory Approvals : The compound has received favorable assessments regarding its safety and efficacy from regulatory bodies in Europe, confirming its low toxicity to humans and non-target organisms .

Data Table: Summary of Applications

Case Studies

- Field Trials with Apple Clearwing Moth :

- Synthesis Optimization Study :

- Toxicological Assessment :

Mecanismo De Acción

(2E,13Z)-Octadecadienyl Acetate exerts its effects by acting as a sex pheromone. It binds to specific receptors on the antennae of male insects, triggering a behavioral response that leads them to the source of the pheromone. This mechanism involves the activation of olfactory sensory neurons and subsequent signal transduction pathways that result in the attraction behavior .

Comparación Con Compuestos Similares

Similar Compounds

[(2E,13Z)-octadeca-2,13-dienal]: Another insect pheromone with a similar structure but an aldehyde group instead of an acetate group.

[(2E,13Z)-octadeca-2,13-dien-1-ol]: Similar structure with a hydroxyl group instead of an acetate group.

Uniqueness

(2E,13Z)-Octadecadienyl Acetate is unique due to its specific role in attracting certain insect species, such as clearwing moths and raspberry crown borers. Its effectiveness as a pheromone is attributed to the precise configuration of its double bonds and the presence of the acetate group, which is crucial for its biological activity .

Actividad Biológica

(2E,13Z)-Octadecadienyl Acetate, a carboxylic ester with the molecular formula C20H36O2, is primarily recognized for its role as an insect sex pheromone. This compound is particularly significant in the mating behaviors of various moth species, notably within the family Tortricidae. Its unique structure, characterized by two double bonds at the second and thirteenth carbon atoms, is crucial for its biological activity and effectiveness as a pheromone.

The molecular weight of this compound is approximately 308.5 g/mol. The compound's biological activity is largely attributed to its ability to bind to specific olfactory receptors in male moths, triggering behavioral responses that lead to attraction towards females during mating seasons.

Key Characteristics:

- Molecular Formula: C20H36O2

- Molecular Weight: 308.5 g/mol

- Structure: Contains two double bonds (2E and 13Z configuration)

The mechanism of action involves the activation of olfactory sensory neurons upon exposure to the pheromone, which initiates a signal transduction pathway resulting in attraction behavior. This specificity in response is critical for successful mating and communication among moths.

Biological Activity and Applications

This compound has been extensively studied for its role in sexual attraction among moths. Research indicates that it significantly influences the mating behaviors of male moths by eliciting strong responses when released into their environment.

Case Studies

- Attraction Studies : A study demonstrated that releasing this compound in controlled environments resulted in a marked increase in male moth captures, confirming its efficacy as a pheromone. The concentration and release rate were found to be critical factors affecting its attractiveness.

- Field Trials : In field trials conducted in British Columbia, (3Z,13Z)-octadecadienyl acetate was shown to be as attractive as blends containing multiple pheromone components. This highlights the potential for using this compound in pest management strategies through pheromone traps .

Comparative Biological Activity

| Compound | Biological Role | Efficacy |

|---|---|---|

| This compound | Insect sex pheromone | High attraction rates in male moths |

| (3Z,13Z)-Octadecadienyl Acetate | Major pheromone component in certain moths | Comparable attraction to blends |

| Other Lepidopteran Pheromones | Varying roles in mating disruption | Specificity varies by species |

Environmental Factors Affecting Efficacy

Research has also explored how environmental conditions such as temperature and humidity impact the volatility and effectiveness of this compound. Higher temperatures can increase volatility but may also reduce the effective range of attraction due to rapid dissipation.

Toxicological Profile

The toxicological assessment of this compound indicates low toxicity levels. It has been classified as having minimal acute toxicity through oral, inhalation, and dermal exposure routes. Furthermore, it does not irritate skin or eyes and is not considered a skin sensitizer . This safety profile makes it suitable for use in agricultural applications without significant risk to non-target organisms.

Propiedades

IUPAC Name |

[(2E,13Z)-octadeca-2,13-dienyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(2)21/h6-7,17-18H,3-5,8-16,19H2,1-2H3/b7-6-,18-17+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWRSOYAGXTXEMK-NHRIVICHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCCCCCCCCC=CCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C\CCCCCCCCC/C=C/COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30893861 | |

| Record name | (2E,13Z)-2,13-Octadecadien-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86252-74-6, 86252-65-5 | |

| Record name | 2,13-Octadecadien-1-ol, acetate, (2E,13Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086252746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E,13Z)-2,13-Octadecadien-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E,Z)-2,13-Octadecadienyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.